(4-Chlorocyclohexyl)methanamine
Description
(4-Chlorocyclohexyl)methanamine is a cyclohexane derivative featuring a chlorine atom at the 4-position of the cyclohexyl ring and a methanamine (-CH₂NH₂) substituent. For instance, [1-(4-chlorophenyl)cyclohexyl]methanamine (CID 12335824) shares a cyclohexyl backbone with a methanamine group but differs by incorporating a 4-chlorophenyl substituent instead of a directly attached chlorine on the cyclohexane ring . Such structural variations significantly influence physicochemical and biological properties, as discussed below.
Properties
IUPAC Name |
(4-chlorocyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-7-3-1-6(5-9)2-4-7/h6-7H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRBKPJJIGMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorocyclohexyl)methanamine typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with chlorine gas under controlled conditions to introduce the chlorine atom at the 4-position of the cyclohexyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired product, such as distillation or recrystallization, to achieve high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorocyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylmethanamine or cyclohexylmethanol.
Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-Chlorocyclohexyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of chlorine substitution on the biological activity of cyclohexylamine derivatives. It may also be used in the development of new bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It may also serve as a precursor for the synthesis of specialty chemicals used in various applications.
Mechanism of Action
The mechanism of action of (4-Chlorocyclohexyl)methanamine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine substitution can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs (cyclohexane/cyclopentane rings, amine functionalities, and halogen/aryl substituents):
Table 1. Structural and Molecular Comparison of (4-Chlorocyclohexyl)methanamine Analogs
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Chlorocyclohexane : The presence of a 4-chlorophenyl group in [1-(4-chlorophenyl)cyclohexyl]methanamine introduces aromaticity and increased lipophilicity compared to a chlorine atom directly attached to the cyclohexane ring. This enhances hydrophobic interactions in biological systems .
- Aminomethyl vs. This contrasts with this compound, where the chlorine substituent reduces basicity due to its electron-withdrawing nature .
- Heterocyclic vs. Aliphatic Rings : (2-(4-Chlorophenyl)oxazol-4-yl)methanamine incorporates an oxazole ring, which improves metabolic stability and π-π stacking interactions compared to purely aliphatic cyclohexane derivatives .
Isomerism and Conformational Flexibility
- 4,4'-Methylenebis(cyclohexylamine) : This compound exhibits three geometric isomers (trans-trans, cis-cis, cis-trans), which influence melting points, solubility, and toxicity profiles. The trans-trans isomer is more rigid and less soluble in polar solvents than cis isomers .
- 4-(Aminomethyl)cyclohexanamine: Exists as a mixture of cis and trans isomers, affecting its reactivity in pharmaceutical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
